molecular formula C8H7Cl3 B3054529 2,4-Dichloro-1-(1-chloroethyl)benzene CAS No. 60907-89-3

2,4-Dichloro-1-(1-chloroethyl)benzene

Cat. No.: B3054529
CAS No.: 60907-89-3
M. Wt: 209.5 g/mol
InChI Key: WHSUAIALLMIQGU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(1-chloroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7Cl3 and a molecular weight of 209.5 g/mol . This compound is characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the ethyl group attached to the benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(1-chloroethyl)benzene typically involves the chlorination of 2,4-dichlorotoluene. The reaction is carried out in the presence of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the ethyl group .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts and optimized temperature and pressure conditions to achieve efficient chlorination .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Hydroxyethylbenzene or aminoethylbenzene derivatives.

    Oxidation: Dichlorobenzoic acids or dichloroketones.

    Reduction: Ethylbenzene derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(1-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing chlorine atoms. These interactions facilitate various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron density on the benzene ring and the steric effects of the chlorine atoms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,4-dichloro-1-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSUAIALLMIQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612774
Record name 2,4-Dichloro-1-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60907-89-3
Record name 2,4-Dichloro-1-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,4-Dichloro-1-(1-chloroethyl)benzene

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